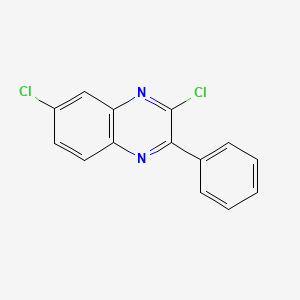

3,6-Dichloro-2-phenylquinoxaline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dichloro-2-phenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)18-14(16)13(17-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNNXPMUORKDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,6 Dichloro 2 Phenylquinoxaline

Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Ring System

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted quinoxalines. The electron-deficient nature of the pyrazine (B50134) ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles, particularly at positions activated by these nitrogens. In 3,6-dichloro-2-phenylquinoxaline, two chlorine atoms are available for substitution, one on the pyrazine ring (C-3) and one on the fused benzene (B151609) ring (C-6).

Selective Reactivity at the Chloro-Substituted Positions (C-3 and C-6)

The reactivity of the two chloro-substituents in this compound towards nucleophiles is not equivalent. The chlorine atom at the C-3 position is significantly more susceptible to nucleophilic attack than the chlorine at the C-6 position. This enhanced reactivity is attributed to the electronic activation provided by the adjacent nitrogen atom (N-4) and the additional activation from the second nitrogen atom (N-1) within the pyrazine ring. This principle is well-documented for related chloro-substituted N-heteroaromatic compounds. For instance, studies on 2,3-dichloroquinoxaline (B139996) show that nucleophilic attack occurs readily at the C-2 and C-3 positions. bohrium.comresearchgate.net

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. The stability of this intermediate is a key factor in determining the reaction rate. For an attack at C-3, the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atoms of the pyrazine ring, thus stabilizing the transition state and favoring substitution at this position. In contrast, attack at the C-6 position results in an intermediate where the negative charge is primarily delocalized over the carbocyclic ring, which is a less favorable scenario.

This selectivity allows for controlled, sequential reactions. Under mild conditions, a nucleophile will preferentially displace the C-3 chlorine. By employing more forcing conditions or a stronger nucleophile, a second substitution can occur at the C-6 position, enabling the synthesis of disubstituted products. researchgate.net

Electronic and Steric Influences on Substitution Patterns

The substitution pattern in this compound is governed by a combination of electronic and steric factors.

Electronic Influences: The primary electronic effect is the strong activation of the C-3 position by the electron-withdrawing pyrazine nitrogens, as discussed above. The chlorine atoms themselves are electron-withdrawing groups, which further lowers the electron density of the quinoxaline ring system, making it more susceptible to nucleophilic attack in general compared to unsubstituted quinoxaline. Computational studies on related systems, like 2,4-dichloroquinazolines, have shown that the carbon atom at the position equivalent to C-3 (i.e., C-4 in quinazoline) has a higher LUMO coefficient, making it the more electrophilic site for nucleophilic attack. nih.gov

Steric Influences: The phenyl group at the C-2 position exerts a significant steric influence on the reactivity of the C-3 position. While C-3 is electronically favored for attack, the bulky phenyl group can hinder the approach of large or sterically demanding nucleophiles. This steric hindrance can affect the rate of the substitution reaction at C-3. In cases with very bulky nucleophiles, the reaction rate might be reduced, or in extreme cases, the reaction might be inhibited. However, for most common nucleophiles (e.g., amines, alkoxides, thiolates), the electronic activation at C-3 is the dominant factor, and substitution proceeds readily at this position. bohrium.com

Table 1: Predicted Selectivity in Nucleophilic Substitution of this compound

| Position | Primary Electronic Factor | Steric Factor | Predicted Reactivity |

|---|---|---|---|

| C-3 | Activation by two pyrazine nitrogen atoms | Potential hindrance from adjacent C-2 phenyl group | High (Preferred site for substitution) |

| C-6 | General activation by the heterocyclic core | Minimal | Low (Requires more forcing conditions than C-3) |

Electrophilic Aromatic Substitution on the Phenyl Moiety and Quinoxaline Core

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The feasibility and regioselectivity of this reaction are highly dependent on the electronic properties of the substrate.

The quinoxaline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This makes the heterocyclic core strongly deactivated towards electrophilic attack. Therefore, EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are unlikely to occur on the quinoxaline rings of this compound under standard conditions. thieme-connect.de

The more probable site for electrophilic attack is the phenyl group attached at the C-2 position. In this scenario, the quinoxaline moiety acts as a substituent on the phenyl ring. As an electron-withdrawing group, the 3,6-dichloroquinoxalin-2-yl substituent deactivates the phenyl ring towards EAS, making the reaction slower compared to benzene itself. According to the principles of electrophilic substitution on substituted benzenes, deactivating groups generally direct incoming electrophiles to the meta position. Therefore, electrophilic substitution on the C-2 phenyl ring is expected to yield predominantly the meta-substituted product.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction Site | Electronic Nature | Predicted Reactivity towards EAS | Expected Regioselectivity |

|---|---|---|---|

| Quinoxaline Core | Electron-deficient (deactivated) | Very Low | N/A (Reaction highly unfavorable) |

| C-2 Phenyl Moiety | Deactivated by quinoxaline substituent | Low to Moderate | Meta-directing |

Oxidation and Reduction Pathways

The quinoxaline scaffold can undergo both oxidation and reduction reactions, typically involving the nitrogen atoms or the pyrazine ring.

Oxidation: The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can be oxidized to form N-oxides. The oxidation of quinoxaline derivatives often leads to the formation of quinoxaline 1-oxides or quinoxaline 1,4-di-N-oxides. These N-oxides are important intermediates in their own right and exhibit modified reactivity. For instance, the oxidation of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline to its 1,4-dioxide derivative has been reported in studies investigating its biological activity. nih.govnih.gov This suggests that this compound can likely be oxidized to its corresponding N-oxide(s) using appropriate oxidizing agents like peroxy acids.

Reduction: The electron-deficient pyrazine ring of quinoxaline derivatives makes them susceptible to reduction. This can occur electrochemically or with chemical reducing agents. Studies on various quinoxalines have shown they can undergo one- or two-electron reduction processes. nih.govrsc.org The reduction potential is influenced by the substituents on the ring; electron-withdrawing groups like chlorine make the molecule easier to reduce. nih.gov For example, asymmetric transfer hydrogenation of 2-phenylquinoxaline (B188063) derivatives can yield the corresponding 1,2,3,4-tetrahydroquinoxalines. acs.org The electrochemical reduction of similar compounds often proceeds via the formation of a radical anion, followed by a dianion. cdnsciencepub.com Therefore, this compound is expected to be reducible, with the pyrazine ring being the primary site of hydrogenation.

Cycloaddition and Rearrangement Reactions Involving the Quinoxaline Scaffold

Cycloaddition reactions are powerful tools for constructing cyclic systems. While the aromatic quinoxaline ring itself is generally unreactive in cycloadditions, its derivatives can be made to participate in such transformations.

Diels-Alder Reactions: The standard [4+2] Diels-Alder reaction typically requires an electron-rich diene and an electron-poor dienophile. The aromatic quinoxaline ring does not fit this profile. However, quinoxaline-diones, which can be synthesized from quinoxalines, can act as effective dienophiles in Diels-Alder reactions. scispace.com Similarly, o-benzoquinone diimides have been used in inverse electron demand hetero-Diels-Alder reactions. acs.org For this compound to participate, it would likely need to be converted into a more reactive, non-aromatic derivative first.

1,3-Dipolar Cycloadditions: This class of reactions is highly valuable for the synthesis of five-membered heterocycles. nih.govrsc.org Quinoxaline derivatives have been used in 1,3-dipolar cycloadditions. For example, quinoxalin-2-thiones can react with nitrile imines at the C=S double bond. nih.gov Quinoxaline N-oxides can also act as 1,3-dipoles in reactions with various dipolarophiles. Therefore, if this compound were first converted to an N-oxide, it could potentially undergo 1,3-dipolar cycloaddition reactions.

Rearrangement Reactions: There are no widely reported characteristic rearrangement reactions for the basic this compound scaffold under typical conditions. Rearrangements in quinoxaline chemistry often involve specific functional groups or highly strained intermediates that are not inherent to this particular molecule.

Spectroscopic Characterization Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments

NMR spectroscopy is an indispensable tool for determining the carbon and proton framework of a molecule. For 3,6-dichloro-2-phenylquinoxaline, ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring and the quinoxaline (B1680401) core. The chemical shifts (δ) and coupling constants (J) would help to determine the substitution pattern. The protons on the dichlorinated benzene (B151609) ring of the quinoxaline system would likely appear as a set of coupled signals, and their specific splitting pattern would confirm the 1,4-disubstitution (at positions 3 and 6). The protons of the phenyl group at position 2 would also exhibit characteristic multiplets.

¹³C NMR: The carbon NMR spectrum would reveal the total number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the presence of the electronegative chlorine and nitrogen atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups (though none of the latter two are present in the parent structure) and quaternary carbons.

A comprehensive 2D NMR analysis, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on reported experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.4-7.6 (m) | - |

| Quinoxaline-H5 | ~8.0 (d) | - |

| Quinoxaline-H7 | ~7.8 (dd) | - |

| Quinoxaline-H8 | ~7.9 (d) | - |

| Quinoxaline-C2 | - | ~150 |

| Quinoxaline-C3 | - | ~155 |

| Quinoxaline-C5 | - | ~130 |

| Quinoxaline-C6 | - | ~135 (C-Cl) |

| Quinoxaline-C7 | - | ~128 |

| Quinoxaline-C8 | - | ~132 |

| Quinoxaline-C4a | - | ~140 |

| Quinoxaline-C8a | - | ~142 |

| Phenyl-C1' | - | ~136 |

| Phenyl-C2'/C6' | - | ~129 |

| Phenyl-C3'/C5' | - | ~128 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₈Cl₂N₂), HRMS would provide an exact mass measurement, typically with an error of less than 5 ppm. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms.

Table 2: Predicted HRMS Data for this compound (Note: This table is predictive and not based on reported experimental data.)

| Molecular Formula | Isotopic Pattern | Calculated m/z [M+H]⁺ |

|---|---|---|

| C₁₄H₈³⁵Cl₂N₂ | M | 275.0137 |

| C₁₄H₈³⁵Cl³⁷ClN₂ | M+2 | 277.0108 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the quinoxaline and phenyl rings, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings would likely give rise to strong Raman signals.

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is predictive and not based on reported experimental data.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=N/C=C Stretch | 1600-1450 | 1600-1450 |

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide definitive proof of its structure. The analysis would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as pi-stacking or halogen bonding, which govern the crystal packing. This data is crucial for understanding the solid-state properties of the material.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This table is hypothetical and not based on reported experimental data.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Computational Chemistry and Theoretical Insights into 3,6 Dichloro 2 Phenylquinoxaline

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and other characteristics. For 3,6-dichloro-2-phenylquinoxaline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, provide a detailed picture of its molecular conformation and electronic landscape. researchgate.net

Optimization of Molecular Conformations and Bond Parameters

Below is a table showcasing typical bond parameters that could be obtained for this compound from DFT calculations.

| Bond/Angle | Parameter Type | Typical Calculated Value |

| C-Cl (at C3) | Bond Length | ~1.74 Å |

| C-Cl (at C6) | Bond Length | ~1.75 Å |

| C-N (quinoxaline) | Bond Length | ~1.32 - 1.38 Å |

| C-C (phenyl) | Bond Length | ~1.39 - 1.41 Å |

| C-C (quinoxaline) | Bond Length | ~1.37 - 1.45 Å |

| C-N-C (quinoxaline) | Bond Angle | ~116 - 118° |

| C-C-Cl (at C3) | Bond Angle | ~119° |

| C-C-Cl (at C6) | Bond Angle | ~120° |

Note: These values are illustrative and can vary depending on the specific level of theory and basis set used in the calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. libretexts.org

For this compound, DFT calculations can determine the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability. nih.gov The distribution of the HOMO and LUMO across the molecule can also be visualized, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Orbital | Property | Typical Calculated Value (eV) |

| HOMO | Energy | -6.5 to -7.0 |

| LUMO | Energy | -2.0 to -2.5 |

| Energy Gap | HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and can vary depending on the specific level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netscienceopen.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue represents areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline (B1680401) ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The regions around the chlorine atoms would also exhibit negative potential. Positive potential would be expected around the hydrogen atoms. scienceopen.com Such maps provide a clear and intuitive guide to the molecule's reactive behavior. researchgate.net

Thermodynamic and Spectroscopic Property Predictions

Computational methods can also predict various thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. These predictions are valuable for understanding the compound's stability and its behavior in chemical reactions under different conditions.

Furthermore, theoretical calculations can simulate spectroscopic properties. For instance, theoretical IR and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure and vibrational modes. Similarly, UV-Vis absorption spectra can be predicted to understand the electronic transitions within the molecule, which are related to the HOMO-LUMO gap. rsc.org

| Property | Predicted Value (Illustrative) |

| Standard Enthalpy of Formation | Varies with method |

| Entropy (S) | Varies with method |

| Heat Capacity (Cv) | Varies with method |

| Major IR Peaks (cm⁻¹) | ~1600 (C=N), ~1100 (C-Cl) |

| UV-Vis λmax (nm) | ~350 |

Note: These values are illustrative and depend on the computational methodology.

Non-Covalent Interaction Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular assembly and crystal packing of molecules. nih.gov These interactions, although weaker than covalent bonds, collectively dictate the physical properties of materials. For this compound, various NCIs can be anticipated, including π-π stacking between the aromatic rings, C-H···π interactions, and halogen bonding involving the chlorine atoms.

Applications of 3,6 Dichloro 2 Phenylquinoxaline and Its Derivatives in Materials Science and Catalysis

Development of Organic Electronic Materials

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline (B1680401) core imparts favorable electronic properties, making its derivatives, including 3,6-dichloro-2-phenylquinoxaline, highly suitable for applications in organic electronic devices.

Semiconducting Properties and Charge Transport Characteristics

Quinoxaline derivatives are increasingly recognized for their potential as n-type organic semiconductors, materials that primarily conduct electrons. nih.gov This characteristic is attributed to the electron-accepting nature of the quinoxaline moiety. nih.gov The introduction of various functional groups onto the quinoxaline scaffold allows for the fine-tuning of energy levels, bandgaps, and charge carrier transport properties. nih.gov

Research has shown that poly(phenyl quinoxaline) (PPQ), a polymer incorporating the quinoxaline structure, exhibits unipolar electron transport, with high current densities observed in single-layer devices. aip.org This indicates that PPQ and related materials are efficient in transporting electrons. Furthermore, starburst-shaped tris-phenylquinoxalines have demonstrated impressive electron mobilities, reaching values in the range of 10⁻⁴ cm²/V·s at room temperature. aip.org These high mobilities are a critical factor for the efficient operation of organic electronic devices.

The functionalization of the quinoxaline core is a key strategy to enhance its charge transport capabilities. For instance, the introduction of fluorine atoms into a 6,7-difluoro-2,3-diphenylquinoxaline core has been shown to improve the coplanarity of the molecular backbone through noncovalent interactions, leading to enhanced charge carrier mobility. nih.gov The versatility in synthesis allows for the creation of a wide array of quinoxaline-based materials with tailored semiconducting properties for various electronic applications, including organic solar cells and field-effect transistors. nih.govrsc.org

Application in Electroluminescent Systems and Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photophysical properties of quinoxaline derivatives have made them promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.netsymbiosisonlinepublishing.com They can function as electron transport materials (ETMs), host materials, or even as the emissive species themselves. nih.govst-andrews.ac.ukresearchgate.netresearchgate.net

As ETMs, quinoxaline-based materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, a crucial process for achieving high device efficiency. The use of poly(phenyl quinoxaline) (PPQ) as an electron transport layer in a two-layer OLED, combined with a hole-transporting poly(2,5-dialkoxy-p-phenylene vinylene) (PDAOPV) layer, resulted in a tenfold increase in the electroluminescence (EL) quantum efficiency and significantly higher brightness (up to 250 cd/m²) compared to a single-layer PDAOPV device. aip.org

Quinoxaline derivatives are also utilized as emitters, particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). nih.govst-andrews.ac.ukresearchgate.net TADF emitters can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency. Devices using quinoxaline-based TADF emitters have shown high external quantum efficiencies (EQEs). For example, a doped OLED device demonstrated an impressive EQE of 21.7%. researchgate.net Even non-doped devices have achieved notable performance, with one study reporting a superior EQE of 5.2% with a deep red/near-infrared emission. researchgate.net

The emission color of these materials can be tuned through chemical modification. researchgate.net For instance, vinyl benzaldehyde-capped quinoxaline derivatives have been synthesized that exhibit bluish-green photoluminescence. symbiosisonlinepublishing.com The strategic design of quinoxaline-based molecules allows for the development of highly efficient and color-tunable OLEDs for display and lighting applications.

| Device Structure | Material Role | Performance Metric | Value |

| Al/PPQ/PDAOPV/Au | PPQ as Electron Transport | Max. Brightness | 250 cd/m² |

| Al/PPQ/PDAOPV/Au | PPQ as Electron Transport | Max. EL Quantum Efficiency | 0.35% |

| Doped OLED with mDPBPZ-PXZ | Quinoxaline as TADF Emitter | External Quantum Efficiency | 21.7% |

| Non-doped OLED with mDPBPZ-PXZ | Quinoxaline as TADF Emitter | External Quantum Efficiency | 5.2% |

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrazine ring of the quinoxaline scaffold possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows for the formation of a diverse range of transition metal complexes. libretexts.org

Design of Transition Metal Complexes and Investigation of Catalytic Activity

Quinoxaline derivatives, acting as ligands, can form stable complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and iron(II). isca.inrsc.org The resulting coordination compounds can exhibit interesting magnetic, electrochemical, and catalytic properties. isca.inrsc.orgisca.me The geometry of these complexes can vary from monomeric to polymeric structures, depending on the specific quinoxaline derivative and the metal salt used. For example, 2,3-diphenylquinoxaline (B159395) tends to form monomeric complexes with copper(II) halides, while 2,3-dimethylquinoxaline (B146804) forms polymeric structures. rsc.org

The catalytic potential of these metal complexes has been an area of active research. isca.inresearchgate.nettandfonline.com For instance, certain quinoxaline-metal complexes have demonstrated catalytic activity in oxidation reactions, such as the oxidation of ascorbic acid. isca.in The design of these complexes allows for the modulation of their catalytic performance. A review of the therapeutic applications of quinoxaline metal complexes highlights their diverse biological and catalytic activities. researchgate.nettandfonline.com

A notable development in this area is the use of radical-anion forms of quinoxaline ligands to bridge metal centers. In one study, a bimetallic complex with a 2,3-di(2-pyridyl)-quinoxaline (dpq) radical ligand was synthesized. These complexes exhibited very strong antiferromagnetic coupling between the metal ions and the radical ligand, a property of interest for the development of molecular magnetic materials. rsc.org

| Ligand | Metal | Complex Type | Potential Application |

| 2,3-diphenylquinoxaline | Copper(II) | Monomeric | Catalysis |

| 2,3-dimethylquinoxaline | Copper(II) | Polymeric | Catalysis |

| 2,3-di(2-pyridyl)-quinoxaline (dpq) | Fe, Co, Zn | Radical-bridged bimetallic | Molecular Magnetism |

Polymer Chemistry: Incorporation into Macromolecular Architectures

The rigid and stable aromatic structure of quinoxaline makes it an attractive component for the synthesis of high-performance polymers. These polymers often exhibit excellent thermal stability and desirable mechanical properties.

Chain-End Modification and Synthesis of Hyperbranched Polymers

The incorporation of quinoxaline moieties into complex macromolecular architectures, such as hyperbranched polymers, has been successfully demonstrated. acs.orgacs.org Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups, which can be further modified to tailor the polymer's properties. rsc.orgnih.gov

A key strategy for synthesizing hyperbranched quinoxaline-containing polymers involves the design of an AB₂ monomer, where 'A' and 'B' are different reactive functional groups. nih.gov In one example, a novel AB₂ monomer, 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid dihydrochloride, was synthesized. acs.orgacs.org This monomer underwent polycondensation to yield a hyperbranched quinoxaline-benzoxazole polymer. acs.orgacs.org

A significant advantage of this approach is the ability to perform chain-end modification on the resulting hyperbranched polymer. The numerous terminal groups of the polymer can be reacted with various molecules to introduce specific functionalities. For instance, the hyperbranched quinoxaline-benzoxazole polymer was successfully end-capped with 2,3-diphenylquinoxaline-6-carboxylic acid, demonstrating the versatility of this method for creating complex, functional macromolecules. acs.orgacs.org This ability to modify the chain ends is crucial for controlling the solubility, processability, and final properties of the polymer. mdpi.com

The synthesis of polyphenylquinoxalines (PPQs) through the polymerization of self-polymerizable quinoxaline monomers is another important area of research. acs.org These high-molecular-weight polymers exhibit high glass transition temperatures and excellent tensile properties, making them suitable for applications requiring robust materials. acs.org

| Monomer | Polymer Architecture | End-capping Agent |

| 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid | Hyperbranched | 2,3-diphenylquinoxaline-6-carboxylic acid |

| Isomeric mixture of 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline | Linear | Not Applicable |

Functional Dyes and Pigments Development

The development of novel functional dyes and pigments is a dynamic area of materials science, driven by the demand for materials with specific optical and electronic properties for applications ranging from high-performance coatings to advanced optoelectronic devices. Within this context, quinoxaline derivatives have emerged as a significant class of chromophores. Their inherent electron-deficient nature, rigid planar structure, and high thermal and chemical stability make them excellent building blocks for creating robust and efficient dyes and pigments.

The strategic functionalization of the quinoxaline core allows for the precise tuning of its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and environmental sensitivity. In particular, di-substituted chloro-quinoxalines, such as this compound, serve as versatile platforms for synthesizing a wide array of functional dyes through well-established chemical transformations. The chlorine atoms act as reactive handles, enabling the introduction of various electron-donating or -accepting moieties, which in turn modulates the intramolecular charge transfer (ICT) characteristics of the molecule, a key determinant of its color and luminescent properties.

While specific research on the direct application of this compound in functional dyes is limited in publicly accessible literature, the extensive studies on closely related dichloro-quinoxaline scaffolds provide a clear blueprint for its potential in this field. The reactivity of the chlorine atoms, particularly their susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, is the cornerstone of their utility.

Synthesis of Functional Dyes via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and have been effectively used to synthesize functionalized quinoxaline derivatives. researchgate.netresearchgate.net For instance, the reaction of a dichloro-quinoxaline with an arylboronic acid can introduce new aryl groups onto the quinoxaline core. This approach allows for the extension of the π-conjugated system, which generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra, resulting in colors ranging from yellow to red.

Research on 2,6-dichloroquinoxaline, a structural analog of this compound, has demonstrated the regioselectivity of such reactions. The chlorine atom at the 2-position is more electron-deficient and thus more reactive towards Suzuki-Miyaura cross-coupling than the chlorine at the 6-position. researchgate.net This differential reactivity allows for a stepwise functionalization, enabling the synthesis of unsymmetrically substituted quinoxalines with complex functionalities. By carefully selecting the arylboronic acid, a wide range of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) dyes can be constructed.

Table 1: Examples of Mono- and Di-arylated Quinoxaline Derivatives from 2,6-Dichloroquinoxaline via Suzuki-Miyaura Coupling researchgate.net

| Entry | Starting Material | Arylboronic Acid | Product | Yield (%) |

| 1 | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | 6-Chloro-2-(2-tolyl)quinoxaline | 64 |

| 2 | 2,6-Dichloroquinoxaline | 4-Tolylboronic acid | 6-Chloro-2-(4-tolyl)quinoxaline | 51 |

| 3 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | 6-Chloro-2-(3,5-dimethylphenyl)quinoxaline | 94 |

| 4 | 2,6-Dichloroquinoxaline | 2-Methoxyphenylboronic acid | 6-Chloro-2-(2-methoxyphenyl)quinoxaline | 49 |

This table illustrates the synthesis of various mono-arylated quinoxaline derivatives. The yields indicate the efficiency of the Suzuki-Miyaura reaction in functionalizing the more reactive 2-position of the quinoxaline core.

Functionalization through Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another key strategy for modifying dichloro-quinoxalines. rsc.orgnih.gov The electron-deficient nature of the quinoxaline ring activates the chlorine substituents towards displacement by nucleophiles. This method is particularly useful for introducing heteroatoms such as nitrogen, oxygen, or sulfur, which can significantly influence the photophysical properties of the resulting molecule.

For example, reacting a dichloro-quinoxaline with amines, phenols, or thiols can lead to the formation of amino-, aryloxy-, or arylthio-substituted quinoxalines, respectively. These substituents can act as electron-donating groups, creating a strong ICT character when paired with the electron-accepting quinoxaline core. This ICT is often associated with intense absorption bands in the visible region and strong fluorescence, making these derivatives suitable for applications as fluorescent dyes. nih.gov

Studies on 2,3-dichloroquinoxaline (B139996) have shown that the chlorine atoms can be sequentially substituted, allowing for the introduction of two different nucleophiles. nih.gov This stepwise approach provides a high degree of control over the final molecular structure and its properties. For instance, the first substitution might occur with an amine, followed by a second substitution with a thiolate, leading to a complex and highly functionalized dye molecule.

The photophysical properties of these resulting dyes are highly dependent on the nature of the introduced substituents and the solvent environment. The presence of strong electron-donating groups and an extended π-system generally results in red-shifted absorption and emission spectra.

Table 2: Photophysical Properties of Functionalized Quinoxaline Derivatives

| Compound | Functionalization Method | Key Substituents | Absorption Max (nm) | Emission Max (nm) | Application Area | Reference |

| 2,3-Diphenyl-6-aminoquinoxaline derivative | Buchwald-Hartwig amination | Diarylamine | 380-450 | 480-550 (blue-yellow) | Optoelectronics | researchgate.net |

| 2-Cyano-3-(thiophen-2-yl)quinoxaline derivative | Knoevenagel condensation | Thiophene, Cyanoacrylic acid | 380-550 | Not reported | Solar Cells | nih.gov |

| 2-(2-tolyl)-6-chloroquinoxaline | Suzuki-Miyaura | 2-Tolyl | Not reported | Not reported | Synthetic Intermediate | researchgate.net |

This table provides examples of how different synthetic methods and substituents affect the optical properties and potential applications of quinoxaline-based dyes.

Structure Property Relationships in 3,6 Dichloro 2 Phenylquinoxaline Analogs Excluding Biological Context

Correlations between Substitution Patterns and Spectroscopic Signatures

The spectroscopic signatures of quinoxaline (B1680401) derivatives are highly sensitive to the nature and position of their substituents. Analysis of ¹H and ¹³C NMR, as well as IR spectra of various analogs, reveals distinct correlations that allow for the prediction of spectral features in related compounds like 3,6-dichloro-2-phenylquinoxaline.

In ¹H NMR spectroscopy, the chemical shifts of the quinoxaline ring protons are indicative of the electronic environment. For instance, in 2,3-diphenylquinoxaline (B159395), the protons on the benzo-ring appear as multiplets at approximately 7.83 and 8.23 ppm. niscpr.res.in The introduction of a chlorine atom at the 6-position, as in 6-chloro-2,3-diphenylquinoxaline, induces a downfield shift of the adjacent protons. Specifically, the ¹H NMR spectrum of this compound shows signals at 7.74 (dd), 8.14 (d), and 8.22 (d) ppm, reflecting the electron-withdrawing nature of the halogen. niscpr.res.in Based on these trends, it can be inferred that for this compound, the protons on the quinoxaline ring would exhibit complex splitting patterns and downfield shifts influenced by both chlorine atoms.

Similarly, ¹³C NMR spectra provide valuable insights. The carbon atoms of the quinoxaline core in 2,3-diphenylquinoxaline resonate at approximately 128.70, 129.23, 129.65, 130.28, 130.37, 139.54, 141.68, and 153.91 ppm. niscpr.res.in Upon introduction of a chlorine atom at the 6-position, the carbon signals are shifted, with resonances observed at 128.52, 128.76, 129.46, 129.54, 130.25, 130.29, 130.87, 131.37, 136.08, 139.11, 139.18, 140.15, 141.92, 154.03, and 154.71 ppm. niscpr.res.in The presence of a second chlorine atom at the 3-position in this compound would further influence these chemical shifts, particularly for the carbons in the pyrazine (B50134) ring.

Infrared (IR) spectroscopy highlights the vibrational modes of the molecule. The IR spectrum of 2,3-diphenylquinoxaline shows characteristic bands for C=N and C=C stretching vibrations. symbiosisonlinepublishing.com Halogen substitution introduces C-Cl stretching frequencies, which are typically observed in the fingerprint region. The presence of both phenyl and chloro substituents in this compound would result in a complex IR spectrum reflecting the combined vibrational modes of the entire structure.

Interactive Data Table: Spectroscopic Data of Quinoxaline Analogs

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key IR Bands (cm⁻¹) |

| 2,3-Diphenylquinoxaline | 7.40 (m, 6H), 7.58 (m, 4H), 7.83 (m, 2H), 8.23 (d, 2H) niscpr.res.in | 128.70, 129.23, 129.65, 130.28, 130.37, 139.54, 141.68, 153.91 niscpr.res.in | C=N, C=C stretching symbiosisonlinepublishing.com |

| 6-Chloro-2,3-diphenylquinoxaline | 7.36-7.44 (m, 6H), 7.56-7.57 (m, 4H), 7.74 (dd, 1H), 8.14 (d, 1H), 8.22 (d, 1H) niscpr.res.in | 128.52, 128.76, 129.46, 129.54, 130.25, 130.29, 130.87, 131.37, 136.08, 139.11, 139.18, 140.15, 141.92, 154.03, 154.71 niscpr.res.in | Not specified |

| 2,3-Dichloroquinoxaline (B139996) | Not specified | Not specified | Not specified |

| 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline | Not specified | Not specified | Not specified |

Note: Specific peak assignments and coupling constants can be found in the cited literature.

Influence of Halogenation and Phenyl Substitution on Electronic and Optoelectronic Properties

The electronic and optoelectronic properties of quinoxaline derivatives are profoundly influenced by the nature and position of substituents, particularly halogens and phenyl groups. These modifications alter the frontier molecular orbital (HOMO and LUMO) energy levels, the bandgap, and consequently, the absorption and emission characteristics of the molecule.

Halogenation generally leads to a stabilization of both the HOMO and LUMO energy levels due to the inductive electron-withdrawing effect of the halogen atoms. In a study of quinoxaline-based polymers, chlorination was found to lower both the HOMO and LUMO levels compared to their non-halogenated counterparts. nih.gov For instance, the HOMO/LUMO energy levels of a chlorinated polymer donor were reported to be -5.06/-3.27 eV. nih.gov This stabilization of frontier orbitals can impact the charge injection and transport properties in electronic devices. The introduction of a second chlorine atom, as in this compound, is expected to further lower these energy levels.

The phenyl group at the 2-position also plays a crucial role. It extends the π-conjugation of the quinoxaline core, which generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Theoretical studies on 2,3-diphenylquinoxaline derivatives have shown that the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is distributed over the quinoxaline core. d-nb.info The interplay between the electron-withdrawing chloro groups and the π-donating/extending phenyl group in this compound would result in a complex electronic structure.

The combination of these substituent effects allows for the fine-tuning of the optoelectronic properties. For example, the introduction of electron-withdrawing fluorine and cyano substituents on the quinoxaline ring has been shown to significantly alter the optical and electrochemical properties of corresponding D–A-type polymers. nih.gov Replacing a fluorine atom with a cyano group resulted in a reduction of both the HOMO and LUMO energy levels. nih.gov This demonstrates that the electronic properties of quinoxaline-based materials can be precisely engineered for specific applications, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). symbiosisonlinepublishing.com

Interactive Data Table: Electronic Properties of Substituted Quinoxalines

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| PBCl-MTQF (polymer) | -5.06 | -3.27 | 1.79 |

| PBCl-MTQCN (polymer) | -5.14 | -3.38 | 1.76 |

| 2CzCF3 (emitter) | -5.80 | -0.95 | 4.85 |

| 2CzSF5 (emitter) | -5.89 | -1.46 | 4.43 |

Data sourced from studies on quinoxaline-based polymers and emitters. nih.govsemanticscholar.org

Modulating Reactivity through Structural Design

The reactivity of the quinoxaline ring system can be strategically modulated by the introduction of substituents. The chloro and phenyl groups in this compound exert significant influence on the reactivity of the heterocyclic core, particularly at the 2- and 3-positions of the pyrazine ring and the remaining unsubstituted positions on the benzene (B151609) ring.

The chlorine atom at the 2-position of a quinoxaline ring is known to be susceptible to nucleophilic substitution reactions. For example, 2-chloroquinoxalines react with amines like piperidine, and this reactivity can be influenced by the solvent and other substituents on the ring. researchgate.net The presence of a phenyl group at the 2-position, as in 2-chloro-3-phenylquinoxaline, can influence the reaction rate and mechanism. The chlorine atom at the 6-position on the benzene ring is generally less reactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

The synthesis of functionalized quinoxaline derivatives often involves the reaction of ortho-phenylenediamines with α-dicarbonyl compounds. nih.gov For this compound, a potential synthetic route would involve the condensation of 4,5-dichloro-1,2-phenylenediamine with phenylglyoxal (B86788). The regioselectivity of this reaction would be a key factor.

Furthermore, the existing substituents can direct further functionalization. The phenyl group can undergo electrophilic substitution, although the electron-withdrawing nature of the dichloro-quinoxaline core would likely deactivate the phenyl ring towards such reactions. More commonly, modern cross-coupling reactions are employed to introduce further diversity. For instance, highly functionalized pyrrolo[1,2-a]quinoxalines have been prepared via visible-light-induced decarboxylative radical coupling of ortho-substituted arylisocyanides. nih.gov

The reactivity can also be modulated by transforming the existing functional groups. For example, 2,3-dichloroquinoxaline can serve as a versatile intermediate for the synthesis of a variety of derivatives through sequential nucleophilic substitutions. The differential reactivity of the chlorine atoms at the 2- and 3-positions allows for selective functionalization.

Emerging Research Directions and Future Perspectives for Dichlorophenylquinoxaline Chemistry

Sustainable and Atom-Economical Synthetic Innovations

The development of sustainable and atom-economical synthetic methods for producing 3,6-dichloro-2-phenylquinoxaline and related derivatives is a burgeoning area of research. Traditional syntheses of quinoxalines often involve multi-step procedures with harsh reaction conditions, significant solvent waste, and the use of hazardous reagents. udayton.edu Current research efforts are focused on overcoming these limitations by exploring greener alternatives.

One promising approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and often eliminates the need for solvents. udayton.edu For instance, the synthesis of quinoxaline (B1680401) derivatives has been achieved in as little as five minutes without a solvent using this technique, although yields may require further optimization. udayton.edu Another green chemistry approach involves the use of safe and natural catalysts, such as thiamine (B1217682) (Vitamin B1), combined with ultrasound to accelerate the reaction. gordon.edu This method avoids hazardous solvents and reduces waste. gordon.edu

Researchers are also investigating one-pot syntheses that combine multiple reaction steps into a single procedure, thereby minimizing waste and improving efficiency. scielo.org.zamdpi.com For example, a one-pot method for synthesizing quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines using a KMnO4/CuSO4 reagent combination has been reported to produce high yields. scielo.org.za The use of recyclable catalysts, such as alumina-supported heteropolyoxometalates, is another key strategy for improving the sustainability of quinoxaline synthesis. udayton.edunih.gov These catalysts can be easily recovered and reused, reducing both cost and environmental impact. chim.it

The principles of atom economy are also being applied to the synthesis of quinoxalines. This involves designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. Multi-component reactions (MCRs) are particularly well-suited for this purpose, as they allow for the simultaneous combination of three or more reactants to form a complex product in a single step. pharmtech.com

Table 1: Comparison of Sustainable Synthetic Methods for Quinoxaline Derivatives

| Synthetic Method | Key Features | Advantages | Challenges/Limitations | References |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often solvent-free. | Moderate yields may require optimization. | udayton.edu |

| Ultrasound-Assisted Synthesis with Natural Catalysts | Employs ultrasound and catalysts like thiamine. | Avoids hazardous solvents, reduces waste. | May require specific equipment. | gordon.edu |

| One-Pot Synthesis | Combines multiple reaction steps in a single pot. | High efficiency, reduced waste, high yields. | Requires careful reaction design and control. | scielo.org.zamdpi.com |

| Recyclable Catalysts | Use of catalysts like alumina-supported heteropolyoxometalates. | Catalyst can be recovered and reused, cost-effective. | Catalyst deactivation over time. | udayton.edunih.govchim.it |

Rational Design of New Functional Materials

The rational design of new functional materials based on the this compound scaffold is a rapidly advancing field. The inherent properties of the quinoxaline ring system, such as its planarity and the presence of nitrogen atoms, make it an excellent building block for a variety of materials. mdpi.com The aromatic nature of the quinoxaline system allows for π-π stacking interactions, which are crucial for applications in organic electronics. nih.gov

One of the primary strategies in designing new materials is molecular hybridization, where the quinoxaline core is combined with other functional moieties to create hybrid compounds with enhanced or novel properties. mdpi.comresearchgate.net This approach has been successfully used to develop materials for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net For instance, by computationally designing molecules with a dithieno[3,2-b:2′,3′-d]pyrrole core and various acceptor moieties, researchers are aiming to improve the power conversion efficiency of per-ovskite solar cells. researchgate.net

The process of rational design often begins with computational modeling and theoretical investigations, such as using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic and optical properties of new molecules before they are synthesized. researchgate.net This allows for the pre-screening of candidates and the identification of promising structures.

The versatility of the 2,3-dichloroquinoxaline (B139996) precursor is key to this design process, as the chlorine atoms can be readily substituted with a wide range of nucleophiles to introduce different functionalities. arabjchem.orgnih.gov This allows for the fine-tuning of the material's properties, such as its absorption and emission spectra, charge transport characteristics, and solubility.

Table 2: Examples of Functional Materials Based on Quinoxaline Derivatives

| Application Area | Design Strategy | Resulting Properties | References |

|---|---|---|---|

| Organic Solar Cells (OSCs) | End-capped alteration of acceptor moieties on a donor molecule. | Improved photovoltaic properties. | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Molecular hybridization with other aromatic systems. | Enhanced electroluminescence. | numberanalytics.com |

| Anticancer Agents | Introduction of pharmacophoric groups like amides and sulfonamides. | Increased cytotoxic and apoptotic activity. | nih.govmdpi.com |

| Antimicrobial Agents | Hybridization with other heterocyclic motifs like triazoles. | Broad-spectrum antibacterial and antifungal activity. | mdpi.comnih.gov |

Advanced In Situ Characterization Techniques for Reaction Monitoring

The use of advanced in situ characterization techniques is becoming increasingly important for monitoring the synthesis of this compound and its derivatives in real-time. These techniques provide valuable insights into reaction kinetics, mechanisms, and the formation of intermediates, which can be used to optimize reaction conditions and improve yields and purity. ijrar.org

Traditional methods of reaction monitoring often rely on taking samples at various time points and analyzing them using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). ijrar.orgscribd.com While useful, these methods can be time-consuming and may not provide a complete picture of the reaction dynamics.

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for continuous monitoring of the reaction mixture without the need for sampling. ijrar.org This provides a wealth of data that can be used to understand the reaction progress and identify any potential side reactions or bottlenecks. For example, FT-IR can be used to track the disappearance of starting materials and the appearance of products by monitoring their characteristic vibrational frequencies. ijrar.org

The data obtained from these in situ techniques can be used to develop kinetic models of the reaction, which can then be used to predict the outcome of the reaction under different conditions. This information is invaluable for process optimization and scale-up.

Integration of Machine Learning and Artificial Intelligence in Quinoxaline Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of quinoxaline derivatives, including this compound. These powerful computational tools can accelerate the discovery of new molecules with desired properties and optimize their synthetic routes. mdpi.comresearchgate.net

In the context of drug discovery, ML models can be trained on large datasets of known quinoxaline derivatives and their biological activities to predict the potential of new, unsynthesized compounds. mdpi.com This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. For example, in silico docking studies, which are often a component of ML-driven design, can predict how well a molecule will bind to a specific biological target. mdpi.com

AI can also be used to plan synthetic routes for target quinoxaline derivatives. researchgate.net By analyzing vast amounts of chemical reaction data, AI algorithms can propose novel and efficient synthetic pathways that may not be obvious to a human chemist. This can lead to the development of more sustainable and cost-effective manufacturing processes.

Furthermore, the combination of AI with automated synthesis platforms has the potential to create fully autonomous systems for molecule discovery and production. researchgate.net These "self-driving laboratories" could design, synthesize, and test new quinoxaline derivatives with minimal human intervention, dramatically accelerating the pace of research and development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3,6-Dichloro-2-phenylquinoxaline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of quinoxaline derivatives often involves condensation reactions. For example, 2,3-dichloroquinoxaline (DCQX) can react with nucleophiles like aryl amines under catalytic conditions. A reported method uses CuCl as a catalyst in chlorobenzene at 343 K, followed by purification via column chromatography (Petroleum ether–EtOAc eluent) . Reaction time, temperature, and stoichiometry are critical: excess phenylethynyl substituents may lead to byproducts, while lower temperatures reduce reaction efficiency. Yield optimization (e.g., 80% in one protocol) requires careful monitoring via TLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For instance, SC-XRD data (R₁ = 0.048) confirmed dihedral angles between the quinoxaline core and phenyl substituents (11.99°–61.27°) in analogous compounds . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions and purity.

- UV/Vis spectroscopy : For analyzing electronic transitions (e.g., π→π* bands in trifluoromethyl-substituted quinoxalines) .

- Mass spectrometry : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. To address this:

- Perform dose-response studies to establish IC₅₀ values under standardized protocols (e.g., MTT assays for anti-proliferative activity) .

- Use molecular docking to correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with target binding affinity (e.g., EGFR or tubulin) .

- Validate results across multiple cell lines and controls to rule out off-target effects .

Q. What strategies are effective for analyzing the photophysical properties of this compound in material science applications?

- Methodological Answer : Key approaches include:

- Time-dependent DFT (TD-DFT) calculations : To predict absorption/emission spectra and compare with experimental UV/Vis data .

- Cyclic voltammetry : To determine HOMO/LUMO energy levels and assess charge transport potential.

- X-ray crystallography : To link solid-state packing (e.g., π–π interactions, C–H⋯π bonds) with optoelectronic behavior .

Q. How can structure-activity relationship (SAR) studies be designed to improve the anti-proliferative efficacy of this compound derivatives?

- Methodological Answer :

- Systematic substitution : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at positions 2, 3, 6, or 7 to modulate electronic effects .

- Hybridization : Link quinoxaline cores with pharmacophores like 1,2,4-triazole-sulfonamide to enhance target selectivity .

- In silico screening : Use molecular dynamics simulations to predict binding stability with cancer-related proteins (e.g., Bcl-2) .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Methodological Answer :

- Detailed reaction logs : Record exact stoichiometry, solvent grades, and purification steps (e.g., recrystallization solvents) .

- Cross-lab validation : Share crystallographic data (CCDC codes, e.g., 1983315) and NMR spectra (δ values, coupling constants) via open-access platforms .

- Control experiments : Replicate key steps (e.g., catalytic coupling) under inert atmospheres to exclude oxidative byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.